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The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate

(ADP), is a critical component in various physiological processes, most notably in platelet

aggregation and thrombosis.[1][2] Its pivotal role in hemostasis has made it a significant target

for both basic research and the development of novel antithrombotic therapies.[3]

Understanding its function requires precise pharmacological tools. MRS2279 diammonium
has emerged as a highly selective and potent competitive antagonist, enabling researchers to

dissect the specific contributions of the P2Y1 receptor pathway.[4] This guide provides a

comprehensive overview of MRS2279's pharmacological properties, experimental applications,

and the signaling pathways it modulates.

Pharmacological Profile of MRS2279
MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-

(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium

salt, is a synthetic analog of adenosine bisphosphate. It functions as a selective, high-affinity

competitive antagonist at the P2Y1 receptor.[5] Recent studies have also characterized

MRS2279 as an inverse agonist, meaning it can inhibit the constitutive, ligand-independent

activity of the P2Y1 receptor.[6]
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The efficacy of MRS2279 has been quantified across various experimental systems. The

following table summarizes its key pharmacological parameters.

Parameter Species/System Value Reference

Ki (Inhibition

Constant)

Human P2Y1

Receptor
2.5 nM [4]

P2Y1-R expressing

Sf9 cell membranes
13 nM [7]

IC50 (Half maximal

inhibitory

concentration)

ADP (10 μM)-induced

platelet aggregation
51.6 nM [4]

pKB (Apparent

Affinity)

ADP-promoted

platelet aggregation
8.05 [4]

Turkey erythrocyte

membranes
7.75 [4]

1321N1 human

astrocytoma cells
8.10 [4]

Kd (Dissociation

Constant)

[3H]MRS2279 binding

to human P2Y1-R in

CHO or 1321N1 cells

4-8 nM [7]

[3H]MRS2279 binding

to human P2Y1-R in

Sf9 membranes

8 nM [7]

[3H]MRS2279 binding

to human platelets
16 nM [7]

Selectivity Profile
A crucial attribute of a pharmacological tool is its selectivity. MRS2279 demonstrates high

selectivity for the P2Y1 receptor, showing no significant activity at other P2Y receptor subtypes,

which is essential for attributing observed effects specifically to P2Y1 inhibition.
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Receptor Subtype Activity Reference

P2Y2 No effect [4][5]

P2Y4 No effect [4][5]

P2Y6 No effect [4][5]

P2Y11 No effect [4][5]

P2Y12 No effect [5]

P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is canonically coupled to the Gq class of G proteins.[1][8] Upon activation

by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC)β.[9] PLCβ then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]

[10] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by

DAG initiate downstream events, such as platelet shape change.[9]

For full and irreversible platelet aggregation, co-activation of the Gi-coupled P2Y12 receptor is

necessary. P2Y12 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP)

levels, which further contributes to platelet activation and thrombus stabilization.[1] MRS2279

specifically blocks the initial Gq-mediated pathway, allowing for the isolation of P2Y1-

dependent events.

Plasma Membrane

Cytosol

P2Y1 Receptor Gq ProteinActivates PLCβActivates

IP3Generates

DAG

Generates

Ca²⁺ Release
(from ER)

PKC Activation

Platelet Shape Change
& Weak Aggregation

ADP Activates

MRS2279 Blocks

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.medchemexpress.com/mrs2279.html
https://www.bio-techne.com/p/small-molecules-peptides/mrs-2279_2158
https://www.medchemexpress.com/mrs2279.html
https://www.bio-techne.com/p/small-molecules-peptides/mrs-2279_2158
https://www.medchemexpress.com/mrs2279.html
https://www.bio-techne.com/p/small-molecules-peptides/mrs-2279_2158
https://www.medchemexpress.com/mrs2279.html
https://www.bio-techne.com/p/small-molecules-peptides/mrs-2279_2158
https://www.bio-techne.com/p/small-molecules-peptides/mrs-2279_2158
https://reactome.org/content/detail/R-HSA-418592
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635541/
https://www.mdpi.com/1422-0067/21/17/6065
https://reactome.org/content/detail/R-HSA-418592
https://pubmed.ncbi.nlm.nih.gov/16487961/
https://www.mdpi.com/1422-0067/21/17/6065
https://reactome.org/content/detail/R-HSA-418592
https://www.benchchem.com/product/b1676834?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


P2Y1 Receptor Gq Signaling Pathway

Experimental Protocols
The utility of MRS2279 is demonstrated in its application across various standard assays to

probe P2Y1 function.

Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor.

Materials: Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or

1321N1 cells), [3H]MRS2279 (radioligand), unlabeled MRS2279, binding buffer, glass fiber

filters, scintillation counter.[7][11]

Procedure:

Incubate a fixed concentration of [3H]MRS2279 with the P2Y1-expressing cell

membranes.

Add varying concentrations of unlabeled MRS2279 (the competitor) to the incubation

mixture.

Incubate to allow binding to reach equilibrium.

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound

radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Plot the percentage of specific binding against the concentration of the unlabeled

competitor. The IC50 is determined from this curve and used to calculate the Ki value.[11]

In Vitro Platelet Aggregation Assay
This assay measures the ability of MRS2279 to inhibit ADP-induced platelet aggregation.
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Materials: Freshly drawn human or animal blood, anticoagulant (e.g., 3.8% trisodium citrate),

platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregometer, ADP (agonist),

MRS2279.[3][12]

Procedure:

PRP Preparation: Collect whole blood into an anticoagulant. Centrifuge at a low speed

(e.g., 240 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high

speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[12]

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized

concentration (e.g., 2 x 10⁸ platelets/mL) using PPP.[12]

Assay: Pre-warm PRP samples to 37°C. Place an aliquot of the adjusted PRP into an

aggregometer cuvette with a stir bar.

Add MRS2279 (or vehicle control) and incubate for a specified period.

Initiate aggregation by adding a known concentration of ADP.

Record the change in light transmittance for 5-10 minutes. The aggregometer baseline is

set with PRP (0% aggregation) and the maximum with PPP (100% aggregation).[12]

Calculate the percentage of inhibition caused by MRS2279 compared to the vehicle

control.
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Sample Preparation

Aggregation Assay

Collect Whole Blood
(in Citrate)

Low-Speed Centrifugation
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Collect Platelet-Rich Plasma
(PRP)
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in PRP using PPP

Collect Platelet-Poor Plasma
(PPP)

Warm Adjusted PRP
to 37°C
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MRS2279 or Vehicle

Add ADP to
Initiate Aggregation

Record Light Transmittance
in Aggregometer

Calculate % Inhibition

P2Y1 Receptor

P2Y1-Mediated Effect
(e.g., Ca²⁺ Mobilization)

P2Y12 Receptor

P2Y12-Mediated Effect
(e.g., cAMP Inhibition)
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(P2Y2, P2Y4, etc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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